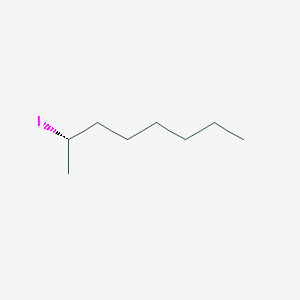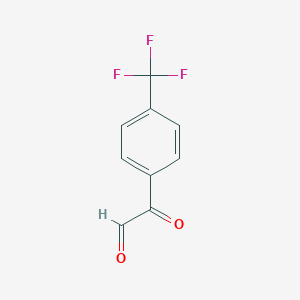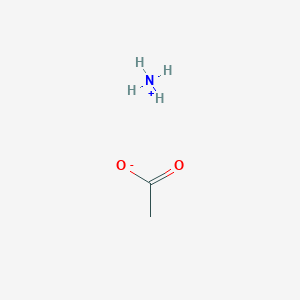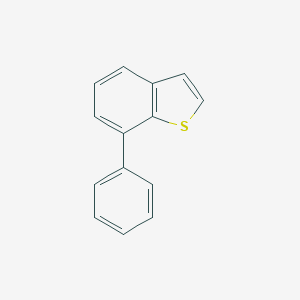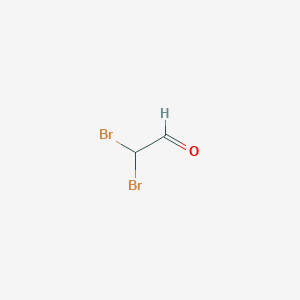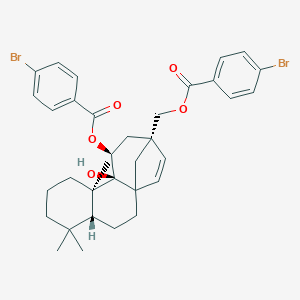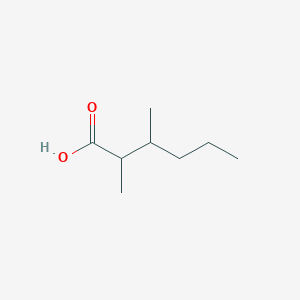
2,3-Dimethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylhexanoic acid is a branched chain fatty acid that belongs to the class of medium-chain fatty acids. It is also known as 2,3-dimethylcaproic acid or valeric acid. This compound is commonly used in the synthesis of pharmaceuticals, fragrances, and flavors.
科学研究应用
2,3-Dimethylhexanoic acid has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It is also used in the synthesis of surfactants and detergents.
作用机制
The mechanism of action of 2,3-dimethylhexanoic acid is not well understood. However, it is believed that it works by inhibiting the growth of microorganisms and cancer cells. It is also believed to have anti-inflammatory properties.
生化和生理效应
2,3-Dimethylhexanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of HDL cholesterol and decrease the levels of LDL cholesterol. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. In addition, it has been shown to have a positive effect on liver function.
实验室实验的优点和局限性
One of the advantages of using 2,3-dimethylhexanoic acid in lab experiments is its high purity. It is also easy to synthesize and has a high yield. However, one of the limitations of using this compound is its high cost.
未来方向
There are several future directions for the research on 2,3-dimethylhexanoic acid. One of the areas of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2,3-Dimethylhexanoic acid is a branched chain fatty acid that has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. Although there are limitations in using this compound in lab experiments, its potential as a therapeutic agent for various diseases warrants further research.
合成方法
2,3-Dimethylhexanoic acid can be synthesized through various methods. One of the most commonly used methods is the oxidation of 2,3-dimethylhexanol using potassium permanganate or chromic acid. Another method involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst. The yield of this synthesis method is high, and the purity of the final product is also high.
属性
CAS 编号 |
41065-92-3 |
|---|---|
产品名称 |
2,3-Dimethylhexanoic acid |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
2,3-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChI 键 |
OXMSPSXLDBKPIX-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)C(=O)O |
规范 SMILES |
CCCC(C)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



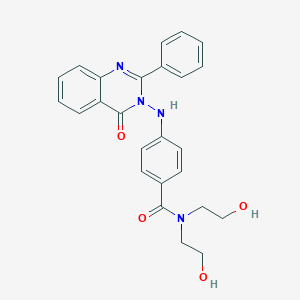
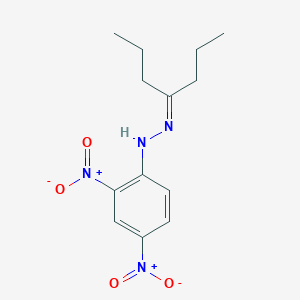
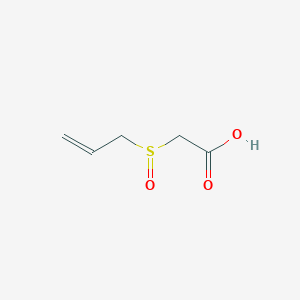
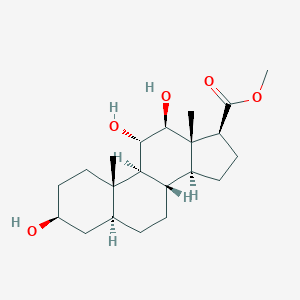
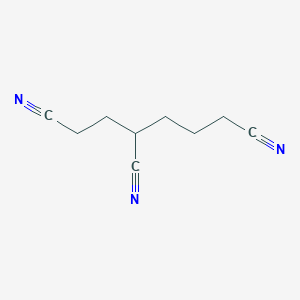
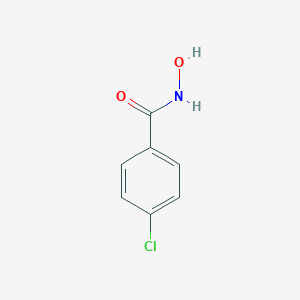
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
